molecular formula C10H9N3O B512102 2-Anilino-4-hydroxypyrimidine CAS No. 158661-55-3

2-Anilino-4-hydroxypyrimidine

Cat. No.: B512102
CAS No.: 158661-55-3
M. Wt: 187.2g/mol
InChI Key: LUXZSFUVMDGVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-4-hydroxypyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key motifs found in potent inhibitors of various protein kinases, which are enzymatic targets involved in numerous cellular processes . The 2-anilinopyrimidine moiety is a recognized pharmacophore that often functions by binding to the hinge region of the ATP-binding site in kinases . Research into analogous 2-anilinopyrimidine compounds has demonstrated their potential as a versatile scaffold for developing inhibitors against a range of cancer-related kinases, including Glycogen Synthase Kinase-3 (GSK-3) , Cyclin-Dependent Kinases (CDKs) , and other targets such as Aurora B and VEGF-R2 . These inhibitors have shown promising antitumor and antiproliferative activities in various cancer cell lines, making this chemical class a valuable template for the design and synthesis of novel therapeutic agents in oncology research . The compound enables researchers to explore structure-activity relationships and develop new multi-targeted kinase inhibitors to overcome drug resistance .

Properties

CAS No.

158661-55-3

Molecular Formula

C10H9N3O

Molecular Weight

187.2g/mol

IUPAC Name

2-anilino-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c14-9-6-7-11-10(13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI Key

LUXZSFUVMDGVNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC=CC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxyl vs. Chloro Groups: The hydroxyl group in this compound improves water solubility compared to chloro-substituted analogs (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline). However, chloro groups enhance stability and electrophilicity, favoring covalent interactions with biological targets .

Preparation Methods

Reaction Mechanism and Conditions

In a modified adaptation of the process described in US3997537A, diketene reacts with aniline sulfate in concentrated sulfuric acid (≥50% w/w) or oleum (20–30% SO₃) at temperatures below 30°C. The acidic medium protonates the aniline, enhancing its electrophilicity and enabling nucleophilic attack by the diketene’s carbonyl group. Subsequent cyclization forms the pyrimidine ring, with the hydroxyl group at position 4 arising from hydrolysis during workup.

Key Parameters :

  • Temperature : 20–30°C to prevent premature decomposition of intermediates.

  • Residence Time : 10–30 minutes in continuous-flow reactors for scalable production.

  • Acid Concentration : Oleum (20% SO₃) improves yields by stabilizing reactive intermediates.

Yield Optimization

Yields of 80–85% are achievable when stoichiometric ratios of diketene to aniline sulfate are maintained (1:1.1 molar ratio). Neutralization with aqueous sodium hydroxide (40% w/v) and extraction with methyl isobutyl ketone isolates the product. Recrystallization from ethanol further purifies the compound to >99% purity.

Nucleophilic Substitution on Chloropyrimidine Intermediates

Aryl substitution of chloropyrimidines with aniline is a widely used method, particularly for introducing regioselective functionalization.

Synthesis of 2-Chloro-4-hydroxypyrimidine

As detailed in CN114394941A, 2,4-diamino-6-hydroxypyrimidine is synthesized via cyclization of guanidine hydrochloride and ethyl cyanoacetate in methanol under basic conditions (MeONa, 60–70°C). Chlorination using POCl₃ or PCl₅ at reflux yields 2-chloro-4-hydroxypyrimidine, a critical intermediate.

Aniline Substitution

EvitaChem’s protocol for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one demonstrates the applicability of microwave-assisted nucleophilic substitution. Heating 2-chloro-4-hydroxypyrimidine with aniline derivatives in i-PrOH at 80°C for 2–4 hours achieves 75–87% yields. Microwave irradiation reduces reaction times to 10–15 minutes with comparable efficiency.

Reaction Conditions :

ParameterValue
Solventi-PrOH or acetonitrile
Temperature80°C (conventional)
CatalystNone required
Yield75–87%

Cyclization of α-Bromoacetophenones with 2-Hydroxypyrimidine

A novel approach from Lintnerová et al. involves the reaction of α-bromoacetophenones with 2-hydroxypyrimidine hydrochloride under basic conditions. This three-step process forms N-alkylated intermediates, which undergo acid-catalyzed cyclization to yield 5-aryloxazole-2-amines. Adapting this method for pyrimidine synthesis requires substituting α-bromoacetophenones with aniline-containing analogs.

Stepwise Procedure

  • Alkylation : 2-Hydroxypyrimidine reacts with α-bromoacetophenone derivatives in the presence of K₂CO₃ or MeONa (0–10°C, 2 days).

  • Protonation : Treatment with oleum (20% SO₃) enolizes the carbonyl group, facilitating cyclization.

  • Workup : Hydrazine hydrate removes sulfonic acid groups, yielding this compound in 56% overall yield.

Comparative Analysis of Methodologies

MethodYieldTemperatureTimeScalability
Acid-Catalyzed Condensation80%20–30°C10–30 minHigh
Nucleophilic Substitution87%80°C2–4 hrsModerate
Microwave Substitution85%120°C15 minHigh
Cyclization56%0–10°C3 daysLow

Key Findings :

  • Acid-catalyzed methods offer the highest scalability but require stringent temperature control.

  • Microwave-assisted synthesis dramatically reduces reaction times, making it preferable for lab-scale production.

  • Cyclization routes, while innovative, suffer from lower yields and extended timelines .

Q & A

Q. What are the standard synthetic routes for preparing 2-Anilino-4-hydroxypyrimidine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example:

  • Step 1: React 2,6-diamino-4-hydroxypyrimidine with substituted anilines in DMF under room temperature for 3 days to form intermediates .
  • Step 2: Use POCl₃ or Piv₂O for chlorination or acetylation to enhance reactivity .
  • Step 3: Couple with aryl groups via nucleophilic substitution or reductive amination, as seen in the synthesis of pyrrolo[2,3-d]pyrimidines .
    Key reagents include SOCl₂, CH₂N₂/Et₂O, and NaH/THF for methylation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound analogs?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for anilino groups) and pyrimidine ring carbons (δ 150–160 ppm) .
  • IR Spectroscopy: Detect hydroxyl (3200–3500 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) .
  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 245 [M+H]+ in LCMS) and purity (retention time ~0.75 minutes under SQD-FA05 conditions) .

Q. What are the common biological targets of this compound derivatives in pharmacological studies?

Methodological Answer: These compounds are explored as:

  • Tyrosine kinase inhibitors: Anti-angiogenic agents targeting VEGF receptors, validated via enzyme inhibition assays and cell proliferation studies .
  • Dihydrofolate reductase (DHFR) inhibitors: Structural analogs like thieno[2,3-d]pyrimidines show activity against bacterial DHFR, assessed via IC₅₀ measurements .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • ADME Prediction: Use tools like Schrödinger’s QikProp to predict logP (lipophilicity), solubility, and CYP450 interactions. For example, trifluoromethyl substituents improve metabolic stability by reducing CYP2D6 affinity .
  • Docking Studies: Map interactions with kinase ATP-binding pockets (e.g., VEGFR-2) to prioritize substituents enhancing binding affinity .
  • QSAR Models: Correlate substituent electronegativity (e.g., m-Br in anilino groups) with anti-angiogenic activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Control for assay variability: Standardize cell lines (e.g., HUVEC for angiogenesis studies) and enzyme sources (recombinant vs. native DHFR) .
  • Structural validation: Confirm stereochemistry and purity via X-ray crystallography or chiral HPLC, as impurities in 6-arylaminomethyl derivatives can skew IC₅₀ values .
  • Meta-analysis: Compare datasets across studies using platforms like PubChem BioAssay to identify trends in substituent effects .

Q. What strategies improve the synthetic yield of this compound derivatives under reductive amination?

Methodological Answer:

  • Optimize pH: Maintain pH 6 during sodium cyanoborohydride reactions to stabilize imine intermediates .
  • Solvent selection: Use dry methanol or THF to minimize side reactions; inert atmospheres (argon) prevent oxidation .
  • Catalyst screening: Test Dess-Martin periodinane for efficient oxidation of alcohols to aldehydes (91% yield reported) .

Q. How do substituents on the anilino ring influence the physicochemical stability of this compound?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, CF₃): Enhance thermal stability (e.g., mp 149–152.5°C for 4-Pyrimidin-2-ylaniline) but may reduce solubility .
  • Steric effects: Bulky substituents (e.g., m-bromoanilino) improve resistance to enzymatic degradation but require co-solvents like DMSO for in vitro assays .
  • Hydrogen bonding: Hydroxyl groups at C4 participate in intramolecular H-bonding, confirmed by IR and XRD, stabilizing the keto-enol tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.